molecular formula C8H7FN4 B13539846 5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine

5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13539846
M. Wt: 178.17 g/mol
InChI Key: KTFVNUFULORDSA-UHFFFAOYSA-N
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Description

5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a fluoropyridine and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the formation of the fluoropyridine and pyrazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyrazole with a halogenated fluoropyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide or toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s ability to interact with biological targets due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 1H-pyrazol-3-amine

Uniqueness

5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both fluoropyridine and pyrazole moieties, which confer distinct chemical and biological properties. The fluorine atom in the pyridine ring enhances the compound’s stability and reactivity compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H7FN4/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6/h1-4H,(H3,10,12,13)

InChI Key

KTFVNUFULORDSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=NN2)N)F

Origin of Product

United States

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